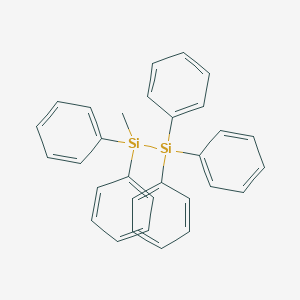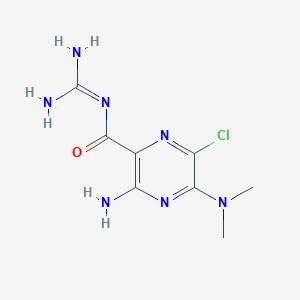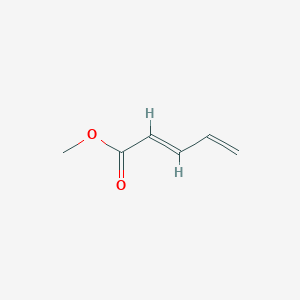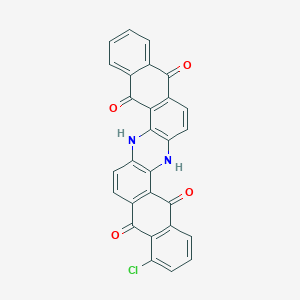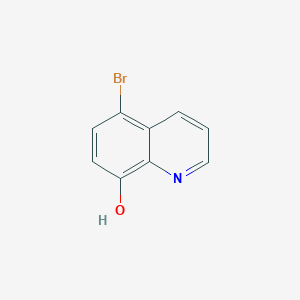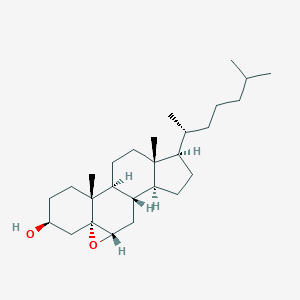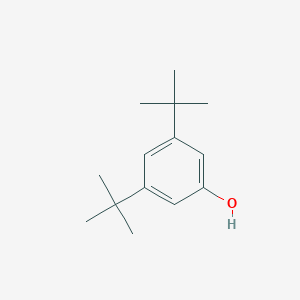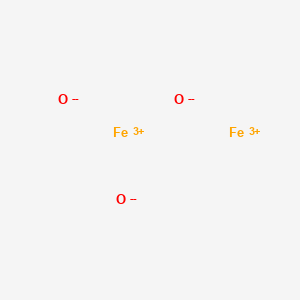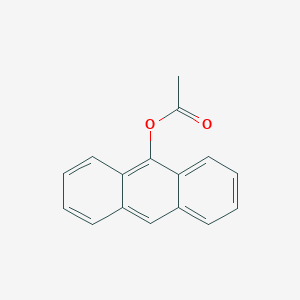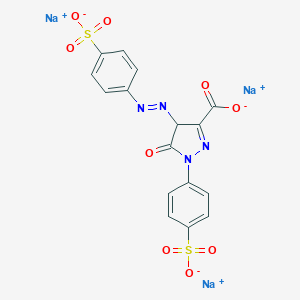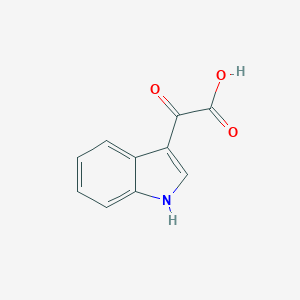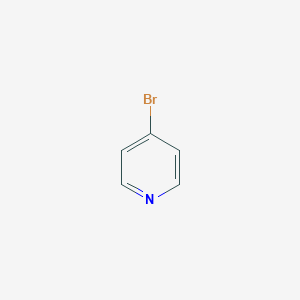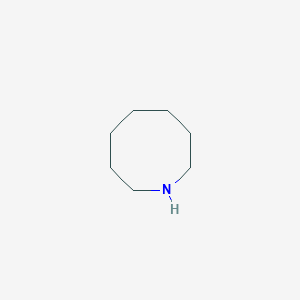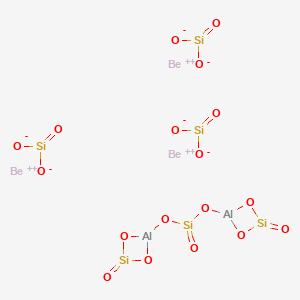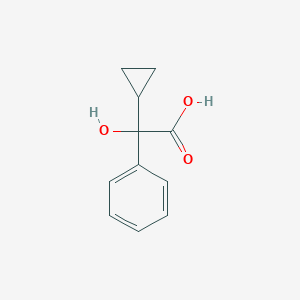
alpha-Cyclopropylmandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclopropylmandelic acid (ACMA) is an organic compound that belongs to the class of mandelic acid derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for the synthesis of various bioactive compounds. ACMA has also been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of alpha-Cyclopropylmandelic acid is not fully understood. However, it has been suggested that alpha-Cyclopropylmandelic acid may act as a GABA receptor agonist, which could explain its anticonvulsant and analgesic activities. alpha-Cyclopropylmandelic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could account for its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
Alpha-Cyclopropylmandelic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. alpha-Cyclopropylmandelic acid has also been shown to have analgesic effects in animal models of pain, indicating its potential as a painkiller. Additionally, alpha-Cyclopropylmandelic acid has been found to reduce inflammation in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Cyclopropylmandelic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. alpha-Cyclopropylmandelic acid is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using alpha-Cyclopropylmandelic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving alpha-Cyclopropylmandelic acid. One area of interest is the development of alpha-Cyclopropylmandelic acid-based compounds with improved anticonvulsant, analgesic, and anti-inflammatory activities. Another area of interest is the investigation of the mechanism of action of alpha-Cyclopropylmandelic acid, which could lead to a better understanding of its biological properties and potential therapeutic applications. Finally, the development of new synthetic methods for alpha-Cyclopropylmandelic acid could lead to the discovery of novel compounds with interesting biological activities.
Méthodes De Synthèse
The synthesis of alpha-Cyclopropylmandelic acid can be achieved through several methods, including the reaction of cyclopropylcarbinol with mandelic acid or its derivatives, or the reaction of cyclopropylmethylamine with benzaldehyde followed by acid hydrolysis. The most commonly used method involves the reaction of cyclopropylcarbinol with mandelic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.
Applications De Recherche Scientifique
Alpha-Cyclopropylmandelic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a chiral building block for the synthesis of various bioactive compounds, including antiviral, antibacterial, and antitumor agents. alpha-Cyclopropylmandelic acid has also been found to exhibit interesting biological properties, such as anticonvulsant, analgesic, and anti-inflammatory activities.
Propriétés
Numéro CAS |
1460-46-4 |
|---|---|
Nom du produit |
alpha-Cyclopropylmandelic acid |
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
Clé InChI |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



